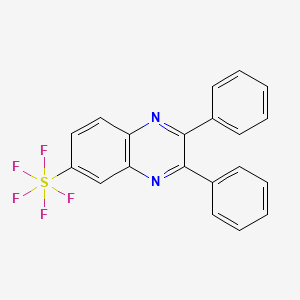

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline

Descripción general

Descripción

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline is a useful research compound. Its molecular formula is C20H13F5N2S and its molecular weight is 408.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline is a compound belonging to the quinoxaline family, characterized by its unique structural features that include two phenyl groups and a pentafluorosulfanyl substituent. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of this compound, synthesizing existing research findings and presenting data in a structured manner.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula: C18H12F5N2S

- CAS Number: 1379803-63-0

The presence of the pentafluorosulfanyl group (SF5) is notable for its potential impact on biological activity due to the electronegative fluorine atoms.

Antimicrobial Activity

Quinoxaline derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that certain quinoxaline compounds can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound remains under investigation, but its structural similarity to other active quinoxalines suggests potential efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Quinoxaline Derivative A | Antibacterial | |

| Quinoxaline Derivative B | Antifungal | |

| This compound | TBD | Current Research |

Anticancer Activity

Quinoxalines are also recognized for their anticancer properties. Research has shown that some quinoxaline derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.

Case Study:

In a recent study involving quinoxaline derivatives, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin against multiple cancer cell lines (e.g., MCF-7 and NCI-H460). Although specific data for this compound is limited, its structural characteristics suggest it may share similar properties.

Table 2: Anticancer Efficacy of Quinoxaline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoxaline Derivative C | MCF-7 | 15 | |

| Quinoxaline Derivative D | NCI-H460 | 20 | |

| This compound | TBD | TBD | Current Research |

While specific mechanisms for this compound have not been extensively documented, it is hypothesized that the compound may interact with cellular targets similar to other quinoxalines. These interactions could involve:

- Inhibition of DNA synthesis : By mimicking nucleobases or interfering with DNA polymerases.

- Disruption of cell signaling pathways : Affecting apoptosis and cell cycle progression.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoxaline derivatives are known for their diverse pharmacological properties. 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial strains, making them candidates for the development of new antibiotics .

- Anticancer Properties : Quinoxalines are recognized for their anticancer activities. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells, suggesting that this compound may also possess similar properties .

- Antidiabetic Effects : This compound has been explored as a potential anti-diabetic agent. Recent studies have highlighted its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus helping to regulate blood sugar levels .

- Neuropharmacological Applications : Quinoxaline derivatives have shown promise in neuropharmacology, with some compounds demonstrating anxiolytic and anticonvulsant effects. The specific effects of this compound in this area warrant further investigation .

Materials Science

In addition to its biological applications, this compound holds potential in materials science:

- Fluorescent Dyes : The incorporation of the pentafluorosulfanyl group enhances the electronic properties of quinoxaline derivatives, making them suitable for use as fluorescent dyes in various applications, including imaging and sensing technologies .

- Organic Electronics : The compound's unique electronic characteristics position it as a candidate for use in organic semiconductors and optoelectronic devices. Its ability to act as a push-pull dye can facilitate efficient charge transfer processes .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to achieve high yields and purity. Various green chemistry approaches have been explored to optimize the synthesis process while minimizing environmental impact .

Case Studies

Propiedades

IUPAC Name |

(2,3-diphenylquinoxalin-6-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-17-18(13-16)27-20(15-9-5-2-6-10-15)19(26-17)14-7-3-1-4-8-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFFXCAIWXYPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(F)(F)(F)(F)F)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.